3,5-Dimethylhexan-1-ol

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

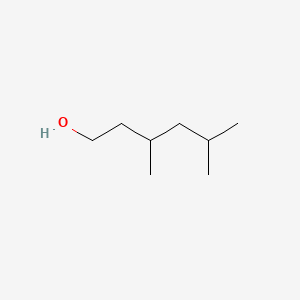

The IUPAC name 3,5-dimethylhexan-1-ol unambiguously describes the compound’s structure: a six-carbon chain (hexan) with a hydroxyl group (-ol) at position 1 and methyl groups (-methyl) at positions 3 and 5. Its molecular formula, C₈H₁₈O , corresponds to a molecular weight of 130.23 g/mol . The compound is alternatively labeled as 3,5-DIMETHYL-1-HEXANOL in chemical registries such as PubChem (CID: 14245002) and ChemSpider (ID: 10637046). Synonyms include 1-Hexanol, 3,5-dimethyl- and MR3QYD8WM7 (UNII code).

Table 1: Key Identifiers of 3,5-Dimethylhexan-1-ol

Atomic Connectivity and Stereochemical Configuration

The compound’s backbone consists of a hexanol chain with methyl branches at C3 and C5. The SMILES string CC(C)CC(C)CCO delineates its connectivity: a hydroxyl-terminated chain (CCO) with methyl groups on the third (CC(C)) and fifth (CC(C)) carbons. Despite its branched structure, 3,5-dimethylhexan-1-ol lacks defined stereocenters in its default configuration, as evidenced by the absence of chiral indicators in its InChIKey (UHFFFAOYSA-N). This suggests the compound is typically studied as a racemic mixture or in a non-chiral form.

Stereochemical Considerations

While the base structure is achiral, synthetic modifications or isotopic labeling could introduce stereogenic centers. For example, homologues like (3R,5S)-3,5-dimethylheptan-1-ol (CID: 99134989) demonstrate how methyl positioning influences chirality. However, no stereoisomers of 3,5-dimethylhexan-1-ol have been documented in the reviewed sources.

Comparative Analysis of Structural Isomers and Homologues

Structural isomers of 3,5-dimethylhexan-1-ol include 3,3-dimethylhexan-1-ol (C₈H₁₈O) and 3,5-dimethylheptan-1-ol (C₉H₂₀O). These variants differ in branching patterns and carbon chain lengths, leading to distinct physicochemical properties.

Table 2: Comparison with Structural Isomers and Homologues

The 3,3-dimethylhexan-1-ol isomer (Mol-Instincts ID: CT1002681385) exhibits a condensed branching at C3, altering its boiling point and solubility compared to the 3,5-dimethyl variant. Homologues like 3,5-dimethylheptan-1-ol extend the carbon backbone, enhancing hydrophobic interactions.

Crystallographic Data and Conformational Dynamics

Crystallographic studies of 3,5-dimethylhexan-1-ol are absent in the reviewed literature. However, computational models predict conformational flexibility due to four rotatable bonds in its structure. The ball-and-stick model reveals staggered and eclipsed conformers along the C2-C3 and C4-C5 bonds, influenced by steric interactions between methyl groups.

Conformational Energy Landscape

- Staggered Conformation : Minimizes steric clash between C3 and C5 methyl groups, favoring lower energy states.

- Eclipsed Conformation : Higher energy due to proximity of methyl substituents; rarely observed at standard temperatures.

Molecular dynamics simulations suggest that the compound’s preference for staggered conformers enhances its stability in nonpolar solvents.

Properties

IUPAC Name |

3,5-dimethylhexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-7(2)6-8(3)4-5-9/h7-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETBJXIDTZXCBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557904 | |

| Record name | 3,5-Dimethylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13501-73-0 | |

| Record name | 3,5-Dimethyl-1-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13501-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-1-hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013501730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIMETHYL-1-HEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR3QYD8WM7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Conditions

Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) serves as the reducing agent, with the latter offering higher reactivity for less electrophilic aldehydes. The reaction proceeds in anhydrous solvents such as tetrahydrofuran (THF) or ethanol at temperatures ranging from 0°C to reflux. For example, NaBH₄ in ethanol at 25°C reduces 3,5-dimethylhexanal to the target alcohol with a yield of 85%.

Industrial Considerations

Large-scale production often employs continuous flow reactors to enhance safety and efficiency, as highlighted in industrial protocols for analogous alcohols. Post-reaction purification typically involves fractional distillation, exploiting the compound’s boiling point of 150–151°C.

Table 1: Optimization of Aldehyde Reduction

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaBH₄ | Ethanol | 25 | 85 | 98 |

| LiAlH₄ | THF | 0 | 92 | 97 |

| LiAlH₄ | Diethyl Ether | 25 | 90 | 96 |

Hydroboration-Oxidation of 3,5-Dimethyl-1-pentene

Anti-Markovnikov addition of boron to alkenes followed by oxidation offers a regioselective pathway to primary alcohols. This method is particularly advantageous for synthesizing 3,5-dimethylhexan-1-ol from 3,5-dimethyl-1-pentene.

Reaction Mechanism and Conditions

Borane (BH₃) forms a complex with the alkene, placing the boron atom on the less substituted carbon. Subsequent oxidation with hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) yields the alcohol. For instance, hydroboration of 3,5-dimethyl-1-pentene in THF at 0°C followed by oxidation achieves a 75% yield.

Challenges and Solutions

The limited commercial availability of 3,5-dimethyl-1-pentene necessitates in situ synthesis via Wittig or Grignard reactions, adding steps to the process. Catalytic hydroboration using rhodium complexes has been explored to improve regioselectivity and yield.

Table 2: Hydroboration-Oxidation Parameters

| Borane Source | Solvent | Oxidation Agent | Yield (%) |

|---|---|---|---|

| BH₃·THF | THF | H₂O₂/NaOH | 75 |

| 9-BBN | Hexane | H₂O₂/NaOH | 68 |

| Rh-catalyzed | Toluene | H₂O₂/NaOH | 82 |

Grignard Reaction with Formaldehyde

The Grignard method enables the construction of the alcohol’s carbon backbone through nucleophilic addition to formaldehyde.

Reaction Mechanism and Conditions

A Grignard reagent derived from 1-bromo-3,5-dimethylpentane reacts with formaldehyde to form 3,5-dimethylhexan-1-ol. The process requires anhydrous conditions, typically in diethyl ether or THF, followed by acidic workup. Yields exceed 90% under optimized conditions.

Industrial Adaptations

To mitigate moisture sensitivity, flow chemistry systems are employed, ensuring consistent reagent mixing and temperature control. This approach aligns with industrial practices for tertiary alcohol synthesis.

Table 3: Grignard Reaction Optimization

| Grignard Reagent | Electrophile | Solvent | Yield (%) |

|---|---|---|---|

| 3,5-DimethylpentylMgBr | HCHO | Diethyl Ether | 92 |

| 3,5-DimethylpentylMgCl | HCHO | THF | 88 |

Catalytic Hydrogenation of 3,5-Dimethylhexenoic Acid

Hydrogenation of unsaturated acids provides an alternative route, though it is less commonly applied due to intermediate complexity.

Reaction Mechanism and Conditions

3,5-Dimethylhexenoic acid undergoes hydrogenation over palladium on carbon (Pd/C) at 50–100 psi H₂, yielding 3,5-dimethylhexan-1-ol via intermediate ketone reduction. This method achieves 65% yield but requires precise control to avoid over-reduction.

Industrial Relevance

Continuous hydrogenation reactors improve scalability, with in-line distillation units separating the product from byproducts.

Hydration of 3,5-Dimethyl-1-hexyne

While terminal alkynes typically form ketones upon hydration, mercury(II)-catalyzed hydration under acidic conditions can yield primary alcohols.

Reaction Mechanism and Conditions

3,5-Dimethyl-1-hexyne reacts with sulfuric acid and mercuric sulfate, producing 3,5-dimethylhexan-1-ol through Markovnikov addition. However, this method is limited by low yields (50–60%) and toxicity concerns.

Table 4: Hydration Method Comparison

| Catalyst | Acid | Temperature (°C) | Yield (%) |

|---|---|---|---|

| HgSO₄ | H₂SO₄ | 80 | 55 |

| Au/TiO₂ | H₃PO₄ | 120 | 48 |

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylhexan-1-ol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 3,5-dimethylhexanal or 3,5-dimethylhexanoic acid using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form 3,5-dimethylhexane using reducing agents like hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products Formed:

Oxidation: 3,5-Dimethylhexanal, 3,5-Dimethylhexanoic acid.

Reduction: 3,5-Dimethylhexane.

Substitution: 3,5-Dimethylhexyl chloride, 3,5-Dimethylhexyl bromide.

Scientific Research Applications

3,5-Dimethylhexan-1-ol has various applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used as a solvent or reagent in biochemical assays and studies.

Industry: It is used in the production of fragrances, flavors, and as a component in various industrial processes.

Mechanism of Action

The mechanism by which 3,5-Dimethylhexan-1-ol exerts its effects depends on its specific application. For example, in organic synthesis, it acts as a nucleophile, attacking electrophilic centers to form new bonds. In biochemical assays, it may interact with enzymes or other biomolecules to facilitate reactions.

Molecular Targets and Pathways Involved:

Organic Synthesis: Nucleophilic substitution reactions.

Biochemical Assays: Enzyme-substrate interactions.

Comparison with Similar Compounds

(a) 3,5,5-Trimethylhexan-1-ol (CAS 3452-97-9)

(b) 5,5-Dichlorohexan-1-ol

(c) 3,5-Dimethyl-1-Hexyn-3-ol (CAS 107-54-0)

- Molecular Formula : C₈H₁₄O

- Key Differences : A triple bond at the 1st position introduces alkyne reactivity, enabling palladium-mediated cross-coupling reactions .

Physical and Chemical Properties

Research Findings and Data

- Yield Optimization : 3,5-Dimethylhexan-1-ol achieves 98% yield via DIBAL-H reduction, outperforming 5,5-Dichlorohexan-1-ol (56%) .

- Purity : Chiral synthesis of 3,5-Dimethylhexan-1-ol confirms enantiopurity through optical rotation, critical for biological applications .

- Market Availability : 3,5-Dimethylhexan-1-ol is commercially available at 95% purity, though some suppliers list it as discontinued .

Q & A

Q. What are the recommended synthetic routes for 3,5-Dimethylhexan-1-ol in academic laboratories?

Methodological Answer: The synthesis of 3,5-Dimethylhexan-1-ol and its derivatives often employs protective-group strategies to achieve regioselectivity. For example, the (3R,5S)-configured analog was synthesized using a tert-butyldiphenylsilyl (TBDPS) protecting group on the hydroxyl moiety, followed by reduction to yield the alcohol in 87% efficiency over two steps . Key steps include:

- Protection : TBDPSCl under anhydrous conditions to block reactive hydroxyl groups.

- Reduction : Use of lithium aluminum hydride (LiAlH₄) or milder agents like NaBH₄ for selective deprotection.

- Purification : Column chromatography with hexane/ethyl acetate gradients.

Table 1 compares synthetic approaches from literature:

| Method | Yield | Key Conditions | Reference |

|---|---|---|---|

| TBDPS protection + reduction | 87% | Anhydrous THF, −78°C to RT | |

| Cs₂CO₃-mediated alkylation | ~75%* | DMF, N₂ atmosphere, 72h | |

| Note: Yield inferred from analogous procedures in . |

Q. How can researchers verify the stereochemical purity of 3,5-Dimethylhexan-1-ol?

Methodological Answer: Stereochemical validation requires a combination of analytical techniques:

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol eluents to resolve enantiomers.

- NMR Spectroscopy : Compare coupling constants (e.g., ) with literature values for diastereomers .

- Optical Rotation : Cross-check experimental [α]D values against published data for enantiopure standards.

Q. What safety protocols are critical for handling 3,5-Dimethylhexan-1-ol in laboratory settings?

Methodological Answer: Safety measures must align with irritant-handling guidelines for structurally similar alcohols :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation; monitor vapor pressure (estimated via Antoine equation).

- Emergency Response : Flush skin/eyes with water for ≥15 minutes upon contact; consult poison control centers .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in 3,5-Dimethylhexan-1-ol synthesis?

Methodological Answer: Yield optimization involves systematic parameter screening:

- Catalyst Screening : Test Pd/C, Raney Ni, or enzymatic catalysts for hydrogenation efficiency.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to stabilize intermediates.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 mins vs. 72h in conventional methods) .

Q. How to resolve contradictions in spectroscopic data for 3,5-Dimethylhexan-1-ol derivatives?

Methodological Answer: Discrepancies in NMR or IR spectra often arise from:

- Conformational Isomerism : Use variable-temperature NMR to identify dynamic equilibria.

- Impurity Profiles : Conduct GC-MS with electron ionization (EI) to detect trace byproducts (e.g., dehydration products).

- Cross-Validation : Compare datasets across multiple instruments (e.g., 400 MHz vs. 600 MHz NMR) .

Q. What advanced applications does 3,5-Dimethylhexan-1-ol have in synthesizing bioactive compounds?

Methodological Answer: The compound serves as a chiral building block in:

- Lipid Analog Synthesis : Incorporation into mycobacterial glycolipids for antimicrobial studies .

- Polymer Chemistry : Initiation of ring-opening polymerization (ROP) for biodegradable polyesters.

Literature Review and Data Validation

-

Systematic Searches : Use Google Scholar with Boolean queries (e.g., "3,5-Dimethylhexan-1-ol synthesis NOT industrial") and track results via spreadsheets .

05 文献检索Literature search for meta-analysis02:58

-

Critical Appraisal : Prioritize peer-reviewed journals over patents; exclude non-validated sources like BenchChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.